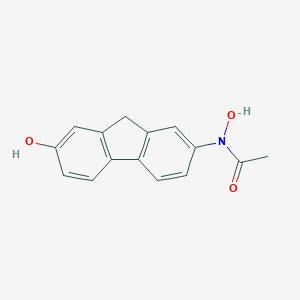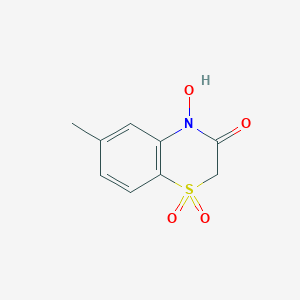
Tris(2-hydroxyethyl)ammonium mercaptoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Tris(2-hydroxyethyl)ammonium mercaptoacetate typically involves the reaction of mercaptoacetic acid with tris(2-hydroxyethyl)amine under controlled conditions . The reaction is carried out in a suitable solvent, such as water or ethanol, and requires careful monitoring of temperature and pH to ensure optimal yield and purity . Industrial production methods may involve large-scale reactors and continuous processing techniques to achieve high efficiency and cost-effectiveness .
Análisis De Reacciones Químicas
Tris(2-hydroxyethyl)ammonium mercaptoacetate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Tris(2-hydroxyethyl)ammonium mercaptoacetate has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic transformations and as a stabilizer for certain reactions . In biology, it has been studied for its potential role in modulating enzyme activity and cellular processes . In medicine, it is being investigated for its potential therapeutic effects, including its ability to modulate immune responses and protect against oxidative stress . In industry, it is used in the formulation of various products, including cosmetics and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Tris(2-hydroxyethyl)ammonium mercaptoacetate involves its interaction with specific molecular targets and pathways . It has been shown to activate certain enzymes and modulate the expression of specific genes . For example, it can increase the activity of aminoacyl-tRNA synthase mRNA, which plays a crucial role in protein synthesis . This activation can lead to various biological effects, including immunomodulation and protection against oxidative damage .
Comparación Con Compuestos Similares
Tris(2-hydroxyethyl)ammonium mercaptoacetate can be compared with other similar compounds, such as tris(2-hydroxyethyl)ammonium orthocresoxyacetate (trecrezan) . While both compounds share similar structural features and biological activities, this compound is unique in its specific applications and mechanisms of action . Other similar compounds include tris(2-hydroxyethyl)ammonium acetate and tris(2-hydroxyethyl)ammonium salts of arylheteroacetic acids .
Propiedades
Número CAS |
13220-80-9 |
|---|---|
Fórmula molecular |
C8H19NO5S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;2-sulfanylacetic acid |
InChI |
InChI=1S/C6H15NO3.C2H4O2S/c8-4-1-7(2-5-9)3-6-10;3-2(4)1-5/h8-10H,1-6H2;5H,1H2,(H,3,4) |
Clave InChI |
ZSRUSYMBCCXANQ-UHFFFAOYSA-N |
SMILES |
C(CO)[NH+](CCO)CCO.C(C(=O)[O-])S |
SMILES canónico |
C(CO)N(CCO)CCO.C(C(=O)O)S |
Sinónimos |
tris(2-hydroxyethyl)ammonium mercaptoacetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















